REACTION_CXSMILES
|
C([O:3][CH2:4][CH3:5])=C.[C:6](Cl)(=O)[CH2:7][C:8](Cl)=O.Cl.C(N(CC)CC)C.C(OCC)(OCC)[O:22]CC.Cl.Cl.[F:33][C:34]1[CH:35]=[C:36]([NH:40][NH2:41])[CH:37]=[CH:38][CH:39]=1>C(OCC)C.C(O)C.C(N(CC)CC)C>[F:33][C:34]1[CH:35]=[C:36]([N:40]2[C:8]([CH2:5][C:4]([OH:3])=[O:22])=[CH:7][CH:6]=[N:41]2)[CH:37]=[CH:38][CH:39]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
3-Fluorophenylhydrazine hydrochloride
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=C(C=CC1)NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
196 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
C(=C)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
177 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
STIRRING
|
Details
|
The mixture is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate is added
|
Type
|
WASH
|
Details
|
the mixture is washed with aqueous bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
Ethanol (20 mL) and 1 N NaOH (100 mL) are added
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer is cooled
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
rinsed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)N1N=CC=C1CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |